1-Methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one
CAS No.:
Cat. No.: VC17501463
Molecular Formula: C8H9N3O2S
Molecular Weight: 211.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9N3O2S |
|---|---|
| Molecular Weight | 211.24 g/mol |
| IUPAC Name | 1-methyl-7-methylsulfanyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one |
| Standard InChI | InChI=1S/C8H9N3O2S/c1-11-6-5(4-13-8(11)12)3-9-7(10-6)14-2/h3H,4H2,1-2H3 |
| Standard InChI Key | RGLGDDNOKSDTGK-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=NC(=NC=C2COC1=O)SC |
Introduction
Structural and Physicochemical Properties
The compound’s core structure consists of a pyrimidine ring fused to an oxazine ring, with a methyl group at position 1 and a methylthio (-SMe) substituent at position 7 (Table 1). This arrangement introduces both nitrogen and sulfur heteroatoms, contributing to its electronic diversity and binding capabilities. The planar fused-ring system enhances π-π stacking interactions with biological targets, while the methylthio group provides lipophilicity, influencing pharmacokinetic properties .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉N₃O₂S |
| Molecular Weight | 211.24 g/mol |
| CAS Number | Not publicly disclosed |
| Density | ~1.43 g/cm³ (estimated) |
| Boiling Point | >400°C (decomposes) |
The compound’s stability under physiological conditions is attributed to the oxazine ring’s partial saturation, which reduces aromaticity and enhances conformational flexibility . Spectroscopic characterization (e.g., NMR, IR) confirms the presence of key functional groups, including the oxazin-2-one carbonyl (C=O) and methylthio signals .
Synthesis and Industrial Production
Synthetic routes to 1-methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D] oxazin-2-one typically begin with the condensation of substituted pyrimidine precursors with oxazine-forming reagents . A representative pathway involves:
-
Formation of the pyrimidine core: Reaction of 4-amino-2-mercaptopyrimidine with methylating agents to introduce the methylthio group .
-
Oxazine ring closure: Cyclization using glycolic acid derivatives under acidic conditions.
-
Methylation: Selective N-methylation at position 1 using methyl iodide or dimethyl sulfate.
Industrial production employs continuous flow reactors to optimize yield (≥75%) and purity (>98%). Automated systems ensure precise temperature control (70–90°C) and reagent stoichiometry, minimizing byproducts such as over-methylated derivatives. Recent advances in catalytic methods, including palladium-mediated cross-coupling, are being explored to streamline synthesis further .
Mechanism of Biological Action
As a mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, this compound selectively targets the R132H variant of IDH1, prevalent in gliomas and acute myeloid leukemia. The inhibition occurs through competitive binding at the enzyme’s active site, disrupting the production of the oncometabolite 2-hydroxyglutarate (2-HG). By reducing 2-HG levels, the compound reverses epigenetic dysregulation, restoring normal cellular differentiation and apoptosis.
Key pharmacodynamic features:
-
IC₅₀: 50–100 nM against mutant IDH1 in vitro.
-
Selectivity: >100-fold preference for mutant over wild-type IDH1.
-
Cellular permeability: Enhanced by the methylthio group’s lipophilicity .
Therapeutic Applications and Preclinical Data
Preclinical studies highlight its potential in oncology (Table 2). In murine glioma models, oral administration (10 mg/kg/day) reduced tumor volume by 60% over 28 days, correlating with decreased 2-HG levels and histone demethylation. Synergistic effects with temozolomide have been observed, suggesting utility in combination therapies.
Table 2: Preclinical Efficacy Data
| Model | Dose (mg/kg/day) | Outcome |
|---|---|---|
| Murine glioma | 10 | 60% tumor reduction |
| AML cell lines | 1–5 µM | Differentiation arrest |
Safety profiling in rats indicates a tolerable profile at therapeutic doses, with transient hepatotoxicity observed only at ≥50 mg/kg.
Comparison with Structural Analogs
Modifying substituents on the pyrimidooxazine scaffold alters biological activity (Table 3). For example, replacing the 1-methyl group with isopropyl (as in 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-D] oxazine-2,4-dione) increases molecular weight (253.28 g/mol) but reduces mutant IDH1 affinity (IC₅₀ ≈ 250 nM) . Conversely, replacing the methylthio group with methoxy enhances aqueous solubility but diminishes cellular uptake .
Table 3: Analog Comparison
| Compound | Molecular Weight | IDH1 IC₅₀ |
|---|---|---|
| 1-Methyl-7-(methylthio)-... | 211.24 | 50 nM |
| 1-Isopropyl-7-(methylthio)-... | 253.28 | 250 nM |
| 1-Methyl-7-methoxy-... | 197.19 | 500 nM |
Chemical Reactivity and Derivatization
The compound undergoes regioselective reactions at three sites:
-
Methylthio group: Nucleophilic displacement with amines or alkoxides yields sulfonamide or sulfonate derivatives .
-
Oxazinone carbonyl: Grignard reagents add to the carbonyl, forming secondary alcohols.
-
Pyrimidine ring: Electrophilic substitution at position 5 is facilitated by the electron-rich nitrogen atoms .
Notably, the methylthio group’s susceptibility to oxidation requires inert atmospheres (N₂ or Ar) during reactions to prevent sulfoxide formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume